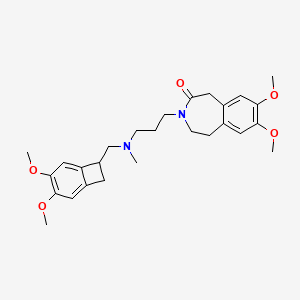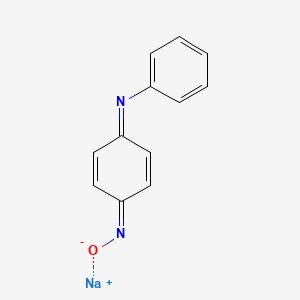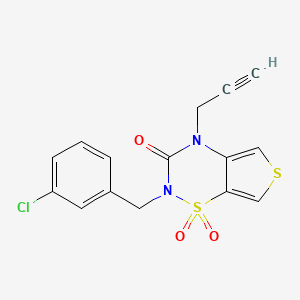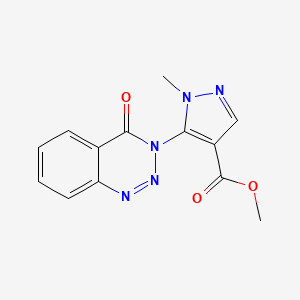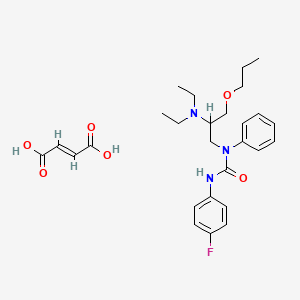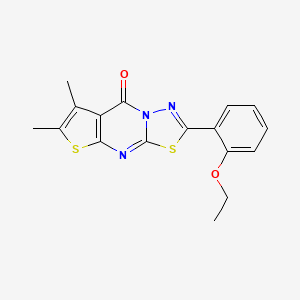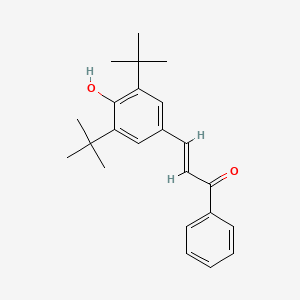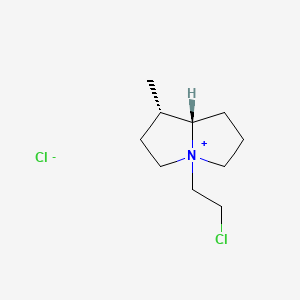
N-(2'-Chloroethyl)heliotridane chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2’-Chloroethyl)heliotridane chloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound is characterized by the presence of a chloroethyl group attached to a heliotridane moiety, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2’-Chloroethyl)heliotridane chloride typically involves the reaction of heliotridane with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N-(2’-Chloroethyl)heliotridane chloride may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to maintain the appropriate reaction conditions and to ensure the safety and efficiency of the production. The final product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2’-Chloroethyl)heliotridane chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like ethanol or acetone, with the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted heliotridane derivatives.
Applications De Recherche Scientifique
N-(2’-Chloroethyl)heliotridane chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2’-Chloroethyl)heliotridane chloride involves its interaction with molecular targets through its chloroethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include alkylation of DNA or proteins, which can result in changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chloroethyl)morpholine hydrochloride
- N-(2-Chloroethyl)-N,N-diethylammonium chloride
Uniqueness
N-(2’-Chloroethyl)heliotridane chloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and research.
Propriétés
Numéro CAS |
60198-90-5 |
|---|---|
Formule moléculaire |
C10H19Cl2N |
Poids moléculaire |
224.17 g/mol |
Nom IUPAC |
(1S,8S)-4-(2-chloroethyl)-1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium;chloride |
InChI |
InChI=1S/C10H19ClN.ClH/c1-9-4-7-12(8-5-11)6-2-3-10(9)12;/h9-10H,2-8H2,1H3;1H/q+1;/p-1/t9-,10-,12?;/m0./s1 |
Clé InChI |
PHFSKZMNFRPGFV-WERZMDRISA-M |
SMILES isomérique |
C[C@H]1CC[N+]2([C@H]1CCC2)CCCl.[Cl-] |
SMILES canonique |
CC1CC[N+]2(C1CCC2)CCCl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


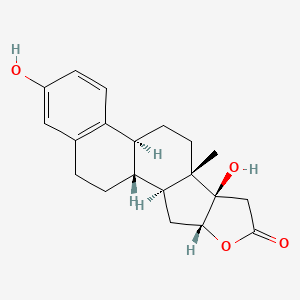
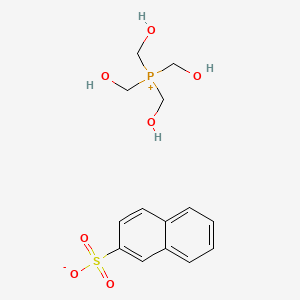
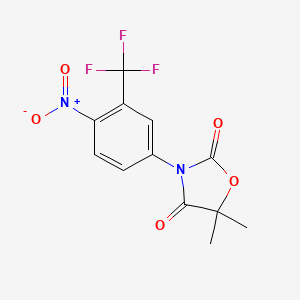
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)



